molecular formula C9H18ClN B1382463 4-Cyclopropyl-4-methylpiperidine hydrochloride CAS No. 1630800-86-0

4-Cyclopropyl-4-methylpiperidine hydrochloride

Cat. No.: B1382463
CAS No.: 1630800-86-0
M. Wt: 175.7 g/mol
InChI Key: JJGITDOTGBPOOE-UHFFFAOYSA-N
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Description

4-Cyclopropyl-4-methylpiperidine hydrochloride is a chemical compound of significant interest in organic and medicinal chemistry research. It is offered for research and development applications strictly within laboratory settings. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Research Applications and Value: As a disubstituted piperidine, this compound serves as a valuable synthetic intermediate and building block. The piperidine ring is a fundamental scaffold in pharmaceuticals and agrochemicals. The specific substitution pattern, featuring both cyclopropyl and methyl groups at the 4-position, makes it a structurally rigid and sterically defined precursor. This structure is highly relevant for investigating Structure-Activity Relationships (SAR), particularly in the discovery and optimization of new active molecules. While direct applications for this specific compound are not fully detailed in the literature, analogous cyclopropylamine-containing compounds are frequently employed in the development of agents for treating infectious diseases and in the creation of pesticides and insecticides . Its primary research value lies in its potential to be incorporated into larger, more complex molecules as a key structural unit. Handling and Safety: Researchers should handle this substance with appropriate precautions. While a specific safety data sheet for this compound was not identified, related piperidine hydrochlorides are classified as toxic . It is essential to consult the product's Safety Data Sheet (SDS) prior to use and to employ standard personal protective equipment, including gloves, face shields, and adequate ventilation . Structural Features: The compound combines a piperidine ring, a common nitrogen-containing heterocycle, with a cyclopropyl group. The cyclopropyl moiety is known for its high ring strain and unique electronic properties, which can significantly influence the metabolic stability, lipophilicity, and conformational geometry of the resulting molecules in a research context .

Properties

IUPAC Name

4-cyclopropyl-4-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-9(8-2-3-8)4-6-10-7-5-9;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGITDOTGBPOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Piperidine Core with Cyclopropyl and Methyl Substituents

a. Synthesis of 4-Methylpiperidine Derivatives

The foundational step involves synthesizing 4-methylpiperidine, which can be achieved via reduction of suitable precursor compounds such as 4-picoline derivatives. A common approach involves:

  • Starting Material: 4-Picoline (4-methylpyridine)
  • Reaction: Catalytic hydrogenation or reduction of 4-picoline derivatives to obtain 4-methylpiperidine
  • Reagents & Conditions:
    • Hydrogen gas (H₂)
    • Catalysts such as palladium on carbon (Pd/C)
    • Solvent: Ethanol or methanol
    • Temperature: 25-50°C
    • Pressure: 1-5 atm

This process yields 4-methylpiperidine with high purity and yield (~78-79%) as demonstrated in multiple synthesis reports.

Introduction of the Cyclopropyl Group

The cyclopropyl group can be introduced via nucleophilic substitution or cyclopropanation strategies:

  • Method: Nucleophilic substitution of a suitable leaving group (e.g., halide) on the piperidine ring with cyclopropyl nucleophiles.
  • Alternative: Cyclopropylation of the piperidine ring via metal-catalyzed carbene transfer reactions, such as using diazocompounds or cyclopropanation reagents under controlled conditions.

c. Specific Route for 4-Cyclopropyl-4-methylpiperidine

A plausible route involves:

  • Step 1: Synthesis of 4-methylpiperidine (as above).
  • Step 2: Cyclopropylation at the 4-position via nucleophilic addition or radical-mediated cyclopropanation. For example, using cyclopropylmethyl halides or cyclopropylcarbinyl intermediates under basic or catalytic conditions.
  • Step 3: Purification through column chromatography or recrystallization.

Conversion to Hydrochloride Salt

The free base 4-Cyclopropyl-4-methylpiperidine is converted into its hydrochloride salt via acid-base reaction:

  • Procedure:
    • Dissolve the free base in anhydrous ethanol or methanol.
    • Add concentrated hydrochloric acid (HCl) dropwise under stirring.
    • Maintain temperature at room temperature or slightly below to control exothermicity.
    • Stir until complete salt formation, confirmed via TLC or NMR.
    • Filter the precipitated hydrochloride salt.
    • Wash with cold ethanol and dry under vacuum.

This method yields 4-Cyclopropyl-4-methylpiperidine hydrochloride as a crystalline solid.

Research Findings and Data Tables

Step Reagents Conditions Yield Notes
1. Synthesis of 4-methylpiperidine 4-Picoline, Pd/C, H₂ 25-50°C, 1-5 atm ~78-79% Reduction of 4-picoline to 4-methylpiperidine
2. Cyclopropylation Cyclopropyl halide, base 0-80°C, inert atmosphere Variable Nucleophilic substitution or cyclopropanation
3. Salt formation HCl, ethanol Room temperature Quantitative Acid-base reaction to form hydrochloride salt

Notes on Optimization and Industrial Relevance

  • The synthesis of the cyclopropyl group can be optimized via catalytic cyclopropanation using diazocompounds under controlled conditions to improve yield and purity.
  • The choice of solvent and reaction temperature significantly affects the selectivity and yield.
  • Purification via recrystallization from ethanol or ethyl acetate ensures high purity suitable for pharmaceutical applications.
  • The overall process should be scalable, cost-effective, and environmentally benign, aligning with industrial manufacturing standards.

Research Findings Summary

  • Multiple synthesis routes exist for similar piperidine derivatives, emphasizing the importance of the initial reduction of pyridine derivatives followed by functionalization.
  • The cyclopropyl group can be introduced via nucleophilic substitution or cyclopropanation, with the latter offering more control and regioselectivity.
  • Salt formation with hydrochloric acid is straightforward and yields a stable, crystalline hydrochloride suitable for pharmaceutical formulations.

Chemical Reactions Analysis

4-Cyclopropyl-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Pharmaceutical Research

CMPH is primarily explored as a building block in drug development. Its unique structural features allow it to interact with various biological targets, making it valuable for synthesizing new therapeutic agents. Some notable applications include:

  • Antidepressant Development : CMPH may influence serotonin receptors, potentially leading to new treatments for depression and anxiety disorders.
  • Analgesics : Research indicates that compounds derived from CMPH could exhibit analgesic properties, offering alternatives to traditional pain management therapies.

Chemical Synthesis

In organic chemistry, CMPH serves as a versatile intermediate for synthesizing more complex molecules. Its nucleophilic properties are exploited in various reactions, including:

  • Formation of Derivatives : CMPH can undergo reactions to form derivatives with enhanced biological activities or different pharmacological profiles.
  • Building Block for Complex Molecules : It is utilized in synthesizing other piperidine derivatives that may have specific therapeutic effects.

Biological Studies

Research into the biological interactions of CMPH is crucial for understanding its pharmacodynamics. Key areas of investigation include:

  • Mechanism of Action : Studies focus on how CMPH interacts with cellular receptors and enzymes, influencing physiological responses.
  • Toxicology Studies : Assessments of the safety profile of CMPH derivatives are essential for evaluating their therapeutic potential .

Data Table: Comparison of Similar Compounds

Compound NameStructure CharacteristicsUnique Features
1-MethylpiperidineContains a methyl group at position oneCommonly used as a solvent and reagent
4-MethylpiperidineMethyl group at position fourExhibits psychoactive effects; studied for antidepressant properties
N-Cyclopropyl-N-methylpiperidin-4-amineContains both cyclopropyl and methyl groupsPotentially acts on serotonin receptors

This table illustrates how variations in substituents can significantly affect biological activities and applications. The unique combination of cyclopropyl and methyl groups in CMPH may confer distinct pharmacological properties compared to its analogs.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant potential of CMPH derivatives found that certain modifications to the piperidine ring enhanced their efficacy in animal models of depression. These findings suggest that CMPH could be a valuable scaffold for developing novel antidepressants.

Case Study 2: Analgesic Properties

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways in the body. It may act on certain receptors or enzymes, leading to changes in cellular processes and physiological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Piperidine Hydrochloride Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-cyclopropyl-4-methylpiperidine hydrochloride with structurally related piperidine hydrochlorides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Notes
4-Cyclopropyl-4-methylpiperidine HCl 2490432-60-3 C₉H₁₈ClN 175.70 Cyclopropyl, methyl No purity data
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₂ClNO 303.83 Diphenylmethoxy Stability/reactivity data limited
4-Methyl-piperidine HCl 42796-28-1 C₆H₁₄ClN 172.10* Methyl 95–99% purity
4-Fluoro-4-piperidinecarboxylic Acid HCl 1186663-32-0 C₆H₁₁ClFNO₂ 207.61 Fluorine, carboxylic acid 95% purity
Meperidine HCl (Pethidine HCl) 57-42-1† C₁₅H₂₂ClNO₂ 283.79 Methyl, phenyl, ethyl ester Pharmacopeial grade
4-[(4-Methylphenyl)methyl]piperidine HCl 165110-20-3 C₁₃H₂₀ClN 225.76 4-Methylbenzyl No purity data

*Calculated from base molecular weight (135.64) + HCl (36.46) .

Key Observations:
  • Substituent Diversity: The compounds vary in substituents, influencing properties: 4-(Diphenylmethoxy)piperidine HCl: Bulky diphenylmethoxy group increases hydrophobicity, likely reducing aqueous solubility . Meperidine HCl: The ethyl ester and phenyl groups contribute to its opioid activity, distinguishing it from non-pharmacologically active analogs .
  • Molecular Weight : 4-(Diphenylmethoxy)piperidine HCl has the highest molecular weight (303.83 g/mol), reflecting its complex substituents .

Biological Activity

  • Molecular Formula : C₈H₁₅ClN
  • Molecular Weight : Approximately 175.70 g/mol
  • Structure : The presence of the cyclopropyl and methyl groups contributes to its reactivity and potential interactions with biological targets.

Currently, there is no comprehensive scientific literature detailing the specific mechanism of action for 4-cyclopropyl-4-methylpiperidine hydrochloride. However, its piperidine structure suggests possible nucleophilic properties, which could facilitate various biochemical reactions. The compound's reactivity may enable it to form derivatives with enhanced biological activity or altered pharmacological profiles.

Biological Activity

While direct studies on the biological activity of this compound are sparse, related compounds within the piperidine class have shown significant pharmacological effects in various contexts:

  • Antitumor Activity : Some piperidine derivatives have been associated with improved binding affinities to proteins involved in tumor growth, such as BCL6, indicating potential applications in cancer therapy .
  • Cytotoxicity : Research into structurally similar compounds has demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperidine structure can lead to enhanced therapeutic efficacy .
  • Metabolic Stability : Modifications in the chemical structure, such as those seen in related piperidine derivatives, can influence metabolic stability and solubility, which are crucial for drug development .

Table 1: Summary of Biological Activities Related to Piperidine Derivatives

Compound NameActivity TypeIC50 Value (nM)Reference
CCT369260BCL6 Degradation10
PyrotinibHER2-dependent Cytotoxicity5.1
CCT373566Antitumor Activity3–13

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that ensure high yields and purity. The ability to modify the piperidine ring can lead to derivatives that exhibit diverse biological activities. For instance, altering substituents on the piperidine ring has been shown to significantly impact pharmacokinetic properties and receptor interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-cyclopropyl-4-methylpiperidine hydrochloride, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often prepared by reacting cyclopropane-containing precursors with methylating agents under alkaline conditions (e.g., using triethylamine as a base). Purification involves recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and a gradient elution system (e.g., dichloromethane/methanol). Purity validation requires HPLC (≥98% purity threshold) and mass spectrometry for molecular weight confirmation .

Q. How is the structural configuration of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry and spatial arrangement. For rapid analysis, use 1^1H and 13^13C NMR to identify characteristic peaks:

  • Cyclopropyl protons : δ 0.5–1.5 ppm (multiplet due to ring strain).
  • Piperidine methyl group : δ 1.2–1.4 ppm (singlet).
  • Chloride counterion : Confirmed via ion chromatography or elemental analysis .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing 4-cyclopropyl-4-methylpiperidine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and energy barriers for cyclopropane ring formation. Tools like Gaussian or ORCA simulate reaction pathways, while machine learning algorithms (e.g., ICReDD’s workflow) analyze experimental datasets to recommend optimal catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., THF/water biphasic mixtures). Validation involves comparing computed activation energies with experimental kinetic data .

Q. What strategies address stereochemical instability in this compound under varying pH conditions?

  • Methodological Answer : Cyclopropane rings are prone to ring-opening under acidic conditions. To mitigate this:

  • Stabilization : Use buffered solutions (pH 6–8) during storage.
  • Analysis : Monitor degradation via LC-MS for byproducts like 4-methylpiperidine.
  • Alternative Design : Introduce electron-withdrawing groups (e.g., sulfonyl) to enhance ring stability, as seen in structurally analogous compounds .

Q. How do contradictory pharmacological data for piperidine derivatives inform assay design?

  • Methodological Answer : Discrepancies in receptor binding studies (e.g., opioid vs. non-opioid activity) may arise from impurities or stereochemical variance. Mitigation steps:

  • Standardization : Use ≥98% pure samples (HPLC-validated).
  • Assay Controls : Include reference compounds (e.g., meperidine hydrochloride for opioid receptor comparisons).
  • In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinities to prioritize in vitro testing .

Q. What experimental protocols ensure safe handling of this compound in aqueous environments?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods for synthesis; avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic decomposition.
  • Spill Management : Neutralize with 10% sodium bicarbonate, followed by adsorption using vermiculite.
  • Waste Disposal : Incinerate at >800°C with alkaline scrubbers to minimize HCl emissions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopropyl-4-methylpiperidine hydrochloride
Reactant of Route 2
4-Cyclopropyl-4-methylpiperidine hydrochloride

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